molecular formula C9H18ClNO B2940213 6-Oxaspiro[4.5]decan-1-amine hydrochloride CAS No. 2089277-06-3

6-Oxaspiro[4.5]decan-1-amine hydrochloride

Cat. No. B2940213
CAS RN: 2089277-06-3
M. Wt: 191.7
InChI Key: IUKPDQJZCMNQRF-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-1-amine hydrochloride is a chemical compound with the CAS Number: 2089277-06-3 . It has a molecular weight of 191.7 and is typically found in powder form . It is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 191.7 . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Crystal Structure and Synthesis

The crystal structure and synthesis of compounds related to 6-Oxaspiro[4.5]decan-1-amine hydrochloride offer insights into its scientific applications. For example, the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate demonstrates the utility of 6-Oxaspiro[4.5]decan derivatives in forming compounds with potential chemical and pharmaceutical applications. This compound's crystal structure has been detailed, showing a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, suggesting its utility in structural and synthetic chemistry research (Wang et al., 2011).

Antitumor Activity

Research into the antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, using 4-aminophenol and α-glycolic acid or lactic acid, has shown significant potential against various cancer cell lines. This includes potent activity against human lung, breast, and cervical cancer cells, highlighting the promising therapeutic applications of 6-Oxaspiro[4.5]decan derivatives in oncology (Zea Yang et al., 2019).

Novel Synthetic Approaches

The development of novel synthetic approaches to 2-oxospiro[4.5]decan-1-one, a structural motif found in natural products like the clerodane family of diterpenes, showcases the significance of 6-Oxaspiro[4.5]decan derivatives in advancing synthetic methodology. Research has identified a synthetic route using 6π-electrocyclisation, offering new pathways for synthesizing complex molecular structures (Rebecca H. Pouwer et al., 2007).

Anticancer and Antihypertensive Activity

Further investigation into the anticancer and antihypertensive activities of 6-Oxaspiro[4.5]decan derivatives has been conducted. Notably, certain derivatives have been found to exhibit high antihypertensive potential in animal models, suggesting their applicability in developing new therapeutic agents for hypertension. Moreover, specific compounds within this class have shown promising anticancer properties, emphasizing the dual therapeutic potential of 6-Oxaspiro[4.5]decan derivatives (J. Caroon et al., 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-oxaspiro[4.5]decan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKPDQJZCMNQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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